REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][CH2:9][CH2:10][CH2:11][OH:12].[S:13]1[CH:17]=[CH:16][CH:15]=[C:14]1B(O)O.C([O-])(O)=O.[Na+]>COCCOC.O.[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[S:13]1[CH:17]=[CH:16][CH:15]=[C:14]1[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][CH2:9][CH2:10][CH2:11][OH:12] |f:2.3,6.7.8.9.10|
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Name
|
|
Quantity
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1.222 g
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Type
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reactant
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Smiles
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BrC1=C(C=CC=C1)CCCCO
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Name
|
|
Quantity
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2.057 g
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Type
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reactant
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Smiles
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S1C(=CC=C1)B(O)O
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Name
|
|
Quantity
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15 mL
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Type
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reactant
|
Smiles
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C(=O)(O)[O-].[Na+]
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Name
|
|
Quantity
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55 mL
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Type
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solvent
|
Smiles
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COCCOC
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Name
|
|
Quantity
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650 mg
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Type
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catalyst
|
Smiles
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[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
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50 mL
|
Type
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solvent
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Smiles
|
O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The resulting mixture was heated
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Type
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TEMPERATURE
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Details
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at reflux under nitrogen atmosphere for 3 days
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Duration
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3 d
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Type
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CUSTOM
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Details
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The dark reaction mixture
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Type
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EXTRACTION
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Details
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extracted with EtOAc (100 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer was dried over Na2SO4
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Type
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FILTRATION
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Details
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filtered through a bed of Celite
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Type
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CONCENTRATION
|
Details
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concentrated
|
Type
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CUSTOM
|
Details
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to yield a crude which
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Type
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CUSTOM
|
Details
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was purified by flash chromatography (30% EtOAc in hexane)
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Name
|
|
Type
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product
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Smiles
|
S1C(=CC=C1)C1=C(C=CC=C1)CCCCO
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |